molecular formula C8H6Br4 B7824281 3,4,5,6-Tetrabromo-O-xylene CAS No. 2810-69-7

3,4,5,6-Tetrabromo-O-xylene

Cat. No.: B7824281
CAS No.: 2810-69-7
M. Wt: 421.75 g/mol
InChI Key: WVJRAJZMOVQFEC-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrabromo-O-xylene is an organobromine compound with the chemical formula C₈H₆Br₄. It is an off-white solid and is one of the three isomers of tetrabromoxylene, with the ortho derivative being the most widely studied . This compound is known for its stability and relatively low reactivity due to the presence of bromine atoms.

Preparation Methods

3,4,5,6-Tetrabromo-O-xylene is typically synthesized through the photochemical reaction of o-xylene with elemental bromine. The reaction proceeds as follows :

C6H4(CH3)2+4Br2C6H4(CHBr2)2+4HBrC_6H_4(CH_3)_2 + 4 Br_2 \rightarrow C_6H_4(CHBr_2)_2 + 4 HBr C6​H4​(CH3​)2​+4Br2​→C6​H4​(CHBr2​)2​+4HBr

In this process, o-xylene is exposed to ultraviolet light in the presence of bromine, resulting in the substitution of hydrogen atoms with bromine atoms. The reaction is carried out at elevated temperatures, typically around 120°C to 175°C, and requires careful control of bromine addition to avoid loss of bromine through hydrogen bromide evolution .

Chemical Reactions Analysis

3,4,5,6-Tetrabromo-O-xylene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium iodide and dienophiles, with conditions typically involving moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrabromo-O-xylene primarily involves its ability to undergo substitution and cycloaddition reactions. The bromine atoms in the compound make it a suitable candidate for forming reactive intermediates like α,α’-dibromo-o-xylylene, which can then participate in further chemical transformations .

Comparison with Similar Compounds

3,4,5,6-Tetrabromo-O-xylene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ortho configuration, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1,2,3,4-tetrabromo-5,6-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H6Br4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

WVJRAJZMOVQFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C8H6Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 3,4,5,6-TETRABROMO-O-XYLENE
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DSSTOX Substance ID

DTXSID701031116
Record name 1,2,3,4-tetrabromo-5,6-dimethylbenzene
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Molecular Weight

421.75 g/mol
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Physical Description

3,4,5,6-tetrabromo-o-xylene is an off-white solid. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 3,4,5,6-TETRABROMO-O-XYLENE
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Boiling Point

705 to 707 °F at 760 mmHg (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 3,4,5,6-TETRABROMO-O-XYLENE
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992)
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CAS No.

36059-21-9, 2810-69-7
Record name 3,4,5,6-TETRABROMO-O-XYLENE
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Record name Benzene, 1,2,3,4-tetrabromo-5,6-dimethyl-
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Record name 1,2,3,4-tetrabromo-5,6-dimethylbenzene
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Melting Point

504 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 3,4,5,6-TETRABROMO-O-XYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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